

# Bivamelagon: Investigational Application in Genetic Obesity Disorders

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## Compound of Interest

Compound Name: *Bivamelagon hydrochloride*

Cat. No.: *B12377507*

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Application Notes and Protocols for Researchers

## Introduction

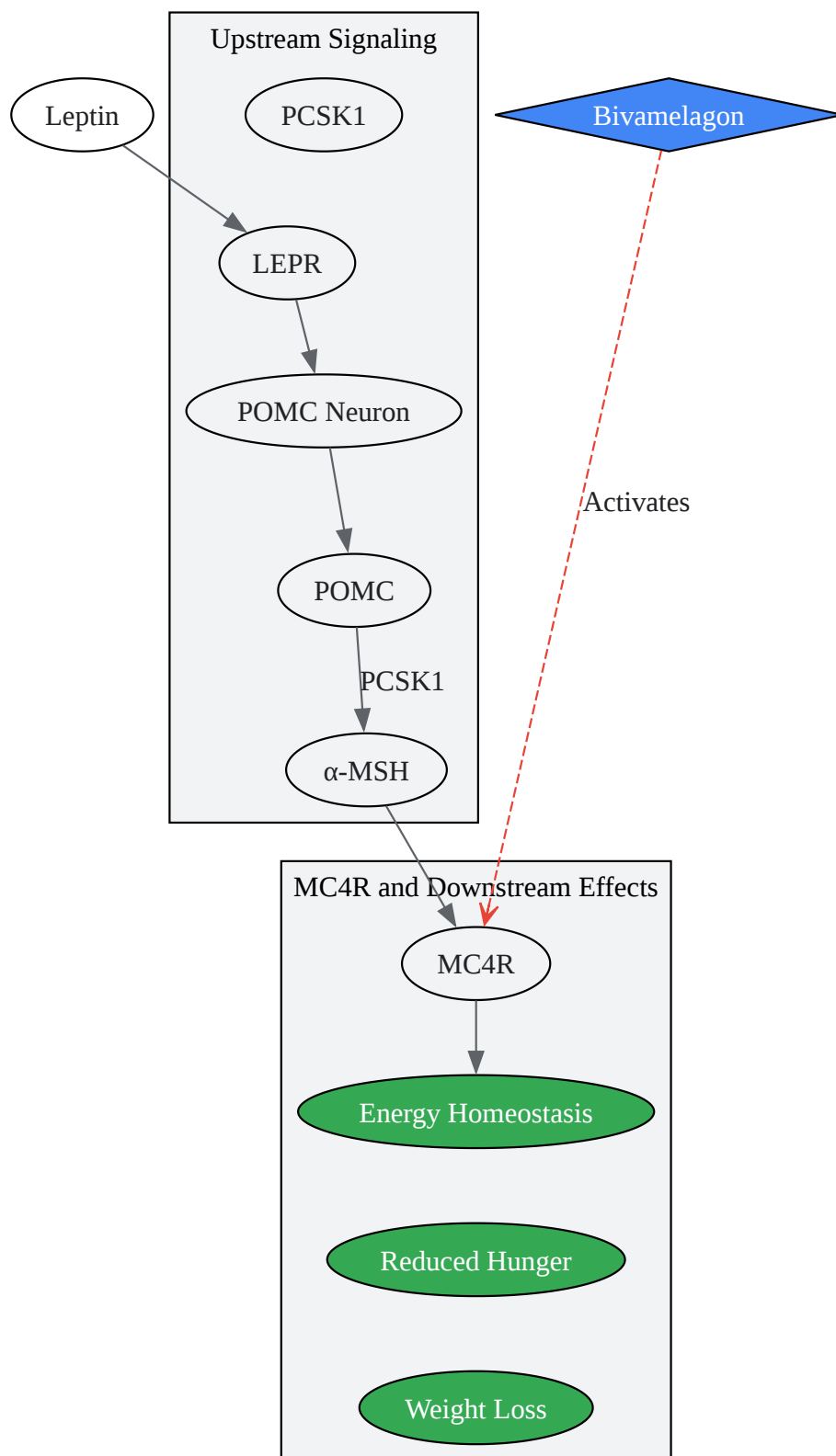
Bivamelagon is an investigational, orally administered, selective melanocortin-4 receptor (MC4R) agonist currently under development by Rhythm Pharmaceuticals.[1][2] While the most recent clinical data focuses on its use in acquired hypothalamic obesity, its mechanism of action as an MC4R agonist suggests a strong therapeutic rationale for its application in genetic obesity disorders characterized by impaired MC4R pathway signaling. These disorders include pro-opiomelanocortin (POMC) deficiency, leptin receptor (LEPR) deficiency, and Bardet-Biedl syndrome (BBS).[1][2][3][4][5][6][7]

These application notes provide a summary of the theoretical framework for Bivamelagon's use in these genetic disorders, available clinical data from a related condition, and protocols for preclinical and clinical investigation.

## Mechanism of Action: Restoring MC4R Pathway Signaling

The MC4R pathway is a critical signaling cascade in the hypothalamus that regulates energy homeostasis, including appetite and weight.[8] In several rare genetic obesity disorders, this pathway is disrupted. Bivamelagon, as an MC4R agonist, is designed to bind to and activate

the MC4R, thereby bypassing upstream defects in the pathway and restoring downstream signaling to reduce hunger and promote weight loss.



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## Rationale for Use in Genetic Obesity Disorders

- **POMC/PCSK1 Deficiency:** In these conditions, the production of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), the natural ligand for MC4R, is deficient. Bivamelagon can directly stimulate the MC4R, substituting for the missing  $\alpha$ -MSH.
- **LEPR Deficiency:** Leptin signaling is crucial for the activation of POMC neurons. In LEPR deficiency, this signaling is absent, leading to reduced  $\alpha$ -MSH production. Bivamelagon can act downstream of this defect to restore pathway activity.
- **Bardet-Biedl Syndrome (BBS):** BBS is a ciliopathy where the function of the MC4R pathway is impaired. Bivamelagon may help to overcome this impairment by providing a strong, direct signal to the receptor.

## Clinical Data (in Acquired Hypothalamic Obesity)

Currently, there is no direct clinical trial data for Bivamelagon in genetic obesity disorders. However, a Phase 2 trial in patients with acquired hypothalamic obesity, another condition of MC4R pathway disruption, has shown promising results.<sup>[9]</sup> These data provide a surrogate for the potential efficacy of Bivamelagon.

Table 1: Summary of Phase 2 Clinical Trial Results for Bivamelagon in Acquired Hypothalamic Obesity (14 Weeks)<sup>[9]</sup>

Parameter	Placebo (n=7)	Bivamelagon 200mg (n=6)	Bivamelagon 400mg (n=7)	Bivamelagon 600mg (n=8)
Mean BMI Reduction from Baseline	+2.2%	-2.7%	-7.7%	-9.3%
'Most' Hunger Score Change (10-point scale)	+0.8	-2.1	-2.8	>-2.8

## Experimental Protocols

The following are proposed protocols for the preclinical and clinical investigation of Bivamelagon in genetic obesity disorders.

### Preclinical Evaluation in Animal Models

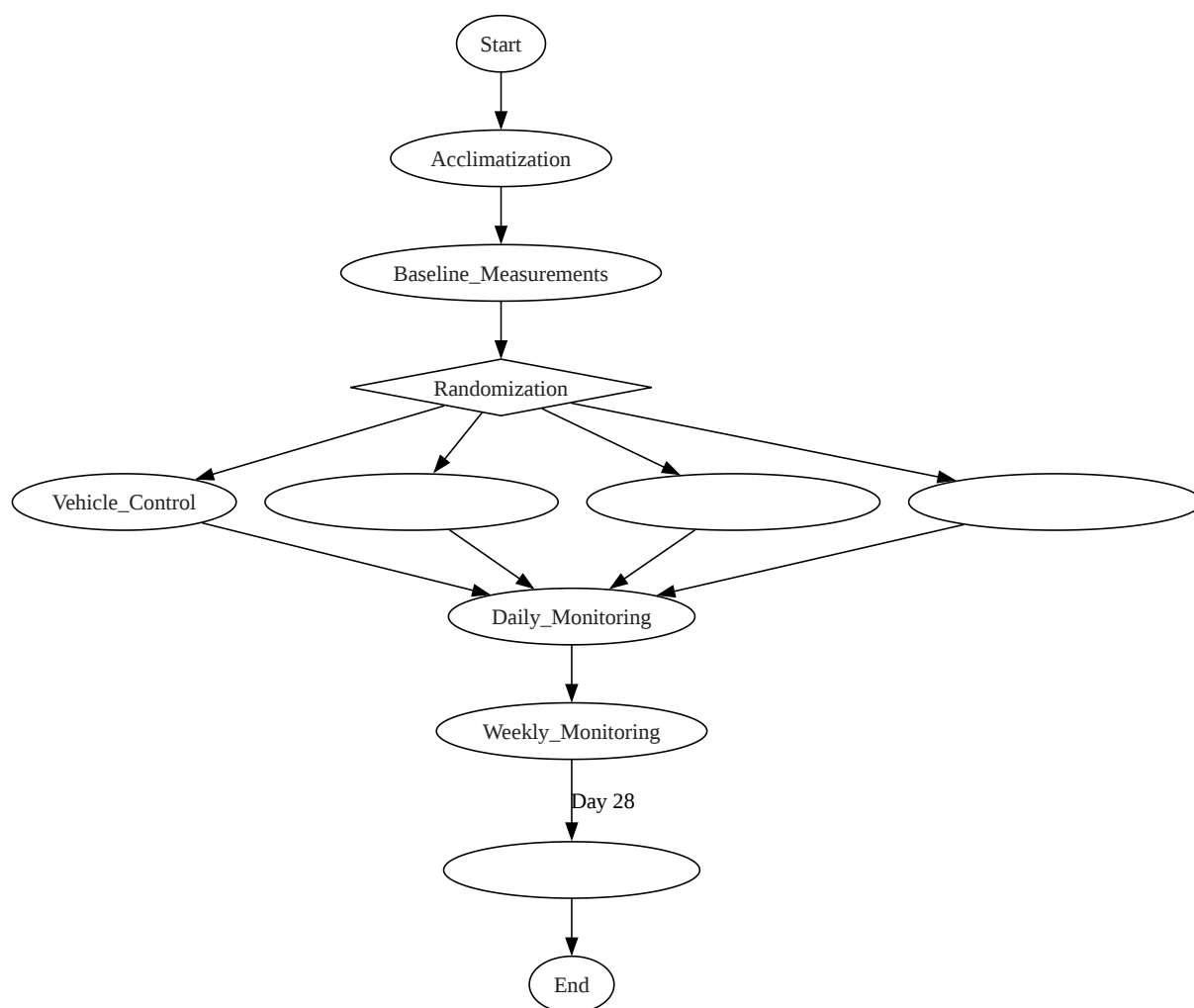
Objective: To assess the efficacy of Bivamelagon in reducing food intake and body weight in mouse models of genetic obesity.

Models:

- ob/ob mice (LEPR deficient)
- POMC knockout mice
- BBS mouse models (e.g., Bbs1 M390R knock-in)

Methodology:

- Animal Housing and Acclimatization: House mice in individual metabolic cages with ad libitum access to food and water for a 7-day acclimatization period.
- Baseline Measurements: Record baseline body weight, food intake, and body composition (using DEXA scan) for 3 consecutive days.
- Drug Administration: Administer Bivamelagon or vehicle control orally once daily for 28 days. Multiple dose cohorts should be tested.
- Monitoring: Record daily food intake and body weight. Perform weekly body composition analysis.
- Terminal Endpoint Analysis: At the end of the study, collect blood for analysis of metabolic parameters (glucose, insulin, lipids).



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## Proposed Phase 2 Clinical Trial Protocol

**Objective:** To evaluate the safety and efficacy of Bivamelagon in patients with confirmed POMC, LEPR, or BBS-related obesity.

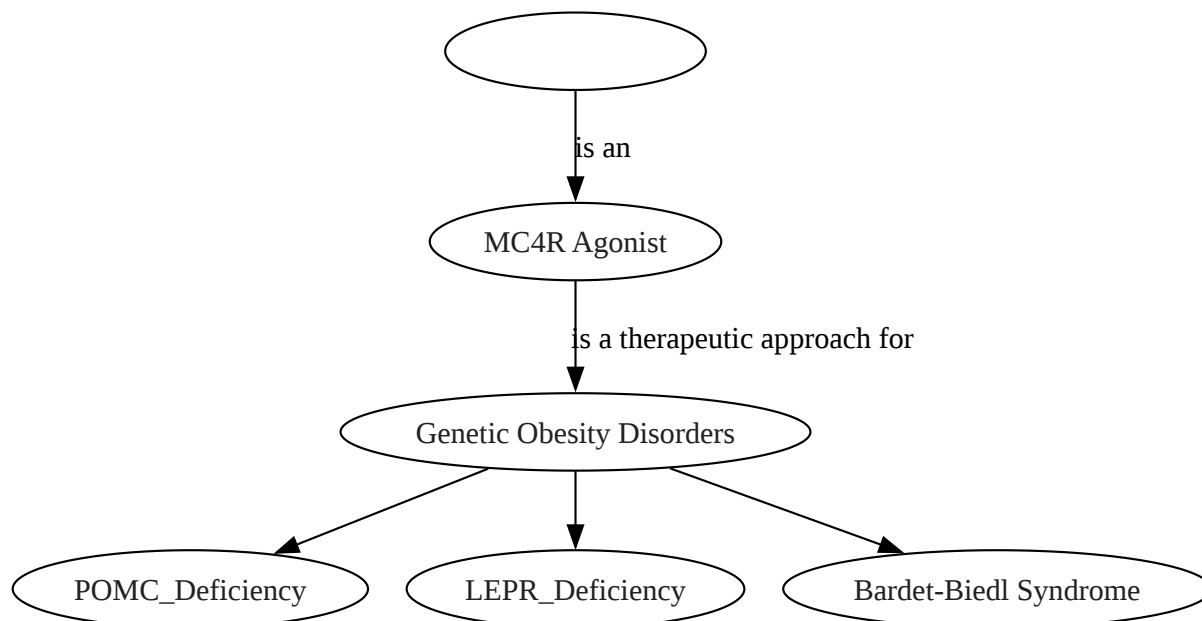
**Study Design:** A multi-center, randomized, double-blind, placebo-controlled trial.

**Patient Population:**

- Age 12 years and older.
- Confirmed genetic diagnosis of POMC deficiency, LEPR deficiency, or BBS.
- BMI  $\geq 30$  kg/m<sup>2</sup> or >97th percentile for age and sex.

**Methodology:**

- Screening and Enrollment: Confirm genetic diagnosis and eligibility criteria.
- Randomization: Randomize participants in a 1:1:1:1 ratio to receive placebo or one of three active doses of Bivamelagon (e.g., 200mg, 400mg, 600mg) orally once daily.
- Treatment Period: 14-week double-blind treatment period, followed by an optional open-label extension.
- Primary Endpoint: Percent change in BMI from baseline at 14 weeks.
- Secondary Endpoints:
  - Change in hunger scores (using a validated questionnaire).
  - Change in body weight.
  - Safety and tolerability.



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## Safety and Tolerability

Based on the Phase 2 trial in acquired hypothalamic obesity, Bivamelagon was generally well-tolerated. The most common adverse events were mild to moderate and included diarrhea and nausea.[10] As with other MC4R agonists, monitoring for changes in mood, depression, and skin hyperpigmentation is recommended.[6][11]

## Conclusion

Bivamelagon represents a promising investigational oral therapy for genetic obesity disorders driven by impaired MC4R pathway signaling. Its mechanism of action is well-aligned with the pathophysiology of these conditions. While direct clinical evidence in these specific populations is pending, the data from related conditions are encouraging. The proposed preclinical and clinical protocols provide a framework for future research to formally establish the safety and efficacy of Bivamelagon in patients with POMC deficiency, LEPR deficiency, and Bardet-Biedl syndrome.

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